![molecular formula C18H24O4 B12554353 1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 165685-26-7](/img/structure/B12554353.png)
1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with butanol groups attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- typically involves the reaction of 2,7-dihydroxynaphthalene with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-[1,4-naphthalenediylbis(oxy)]bis-
- Benzenamine, 4,4’-[2,7-naphthalenediylbis(oxy)]bis-
- 4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline
Uniqueness
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- stands out due to its specific structural features, such as the presence of butanol groups and the naphthalene core. These features confer unique chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
165685-26-7 |
|---|---|
Molekularformel |
C18H24O4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-[7-(4-hydroxybutoxy)naphthalen-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C18H24O4/c19-9-1-3-11-21-17-7-5-15-6-8-18(14-16(15)13-17)22-12-4-2-10-20/h5-8,13-14,19-20H,1-4,9-12H2 |
InChI-Schlüssel |
RTEFTCFZTMTVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)OCCCCO)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
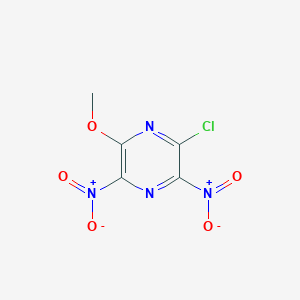
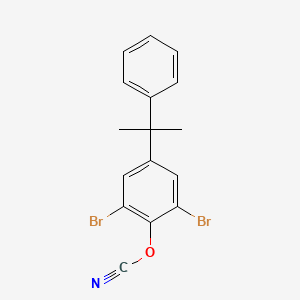
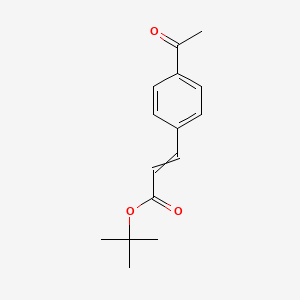
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
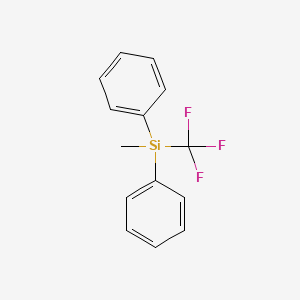

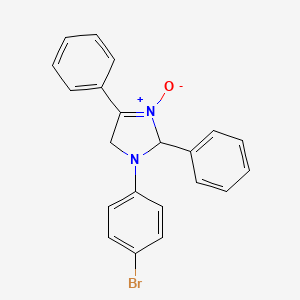
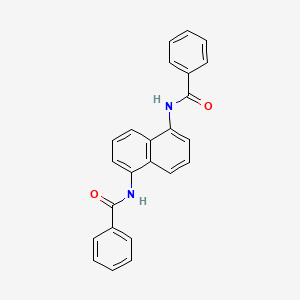
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

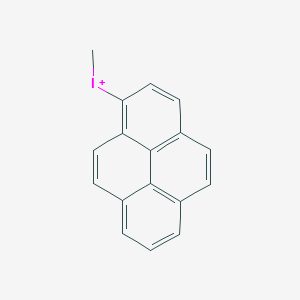
![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
